methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a complex organic compound with a unique structure that includes a benzofuran moiety, a pyrrole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate typically involves multiple steps, including the formation of the benzofuran and pyrrole rings, followed by their coupling and esterification. Common reagents used in these reactions include dimethylamine, methoxybenzofuran, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or amines to secondary amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or secondary amines .
Scientific Research Applications
Methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and pyrrole-based molecules, such as:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C26H26N2O7 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
methyl 4-[1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-5-oxo-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C26H26N2O7/c1-27(2)12-13-28-21(15-8-10-16(11-9-15)26(32)34-4)20(23(30)25(28)31)22(29)19-14-17-6-5-7-18(33-3)24(17)35-19/h5-11,14,21,30H,12-13H2,1-4H3 |
InChI Key |
PVNWDVVPKLTOPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.